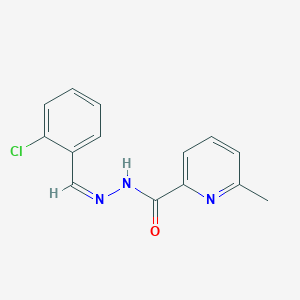
N'-(2-chlorobenzylidene)-6-methyl-2-pyridinecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(2-chlorobenzylidene)-6-methyl-2-pyridinecarbohydrazide, also known as CMH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CMH belongs to the class of hydrazide compounds, which are known for their diverse pharmacological activities.
Aplicaciones Científicas De Investigación
N'-(2-chlorobenzylidene)-6-methyl-2-pyridinecarbohydrazide has shown promising results in various scientific research applications, including anticancer, antiviral, and antimicrobial activities. Several studies have reported that N'-(2-chlorobenzylidene)-6-methyl-2-pyridinecarbohydrazide exhibits potent cytotoxic effects against different cancer cell lines, including breast, lung, and colon cancer cells. N'-(2-chlorobenzylidene)-6-methyl-2-pyridinecarbohydrazide has also been shown to inhibit the growth of various viruses, including herpes simplex virus, human immunodeficiency virus, and influenza virus. Furthermore, N'-(2-chlorobenzylidene)-6-methyl-2-pyridinecarbohydrazide has demonstrated significant antibacterial and antifungal activities against various pathogens.
Mecanismo De Acción
The mechanism of action of N'-(2-chlorobenzylidene)-6-methyl-2-pyridinecarbohydrazide is not fully understood, but it is believed to involve the inhibition of various cellular processes such as DNA synthesis, protein synthesis, and cell division. N'-(2-chlorobenzylidene)-6-methyl-2-pyridinecarbohydrazide has also been shown to induce apoptosis, which is a programmed cell death process that plays a crucial role in cancer treatment.
Biochemical and Physiological Effects:
N'-(2-chlorobenzylidene)-6-methyl-2-pyridinecarbohydrazide has been shown to affect various biochemical and physiological processes, including oxidative stress, inflammation, and immune response. Several studies have reported that N'-(2-chlorobenzylidene)-6-methyl-2-pyridinecarbohydrazide can reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. N'-(2-chlorobenzylidene)-6-methyl-2-pyridinecarbohydrazide has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6. Furthermore, N'-(2-chlorobenzylidene)-6-methyl-2-pyridinecarbohydrazide has been reported to enhance the immune response by increasing the production of cytokines and activating immune cells such as macrophages and natural killer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N'-(2-chlorobenzylidene)-6-methyl-2-pyridinecarbohydrazide is its broad spectrum of pharmacological activities, which makes it a promising candidate for the development of new drugs. Furthermore, N'-(2-chlorobenzylidene)-6-methyl-2-pyridinecarbohydrazide has been shown to exhibit low toxicity and high selectivity towards cancer cells, which is a desirable property for anticancer drugs. However, one of the limitations of N'-(2-chlorobenzylidene)-6-methyl-2-pyridinecarbohydrazide is its poor solubility in water, which can limit its bioavailability and therapeutic efficacy.
Direcciones Futuras
There are several future directions for the scientific research of N'-(2-chlorobenzylidene)-6-methyl-2-pyridinecarbohydrazide. One possible direction is the development of N'-(2-chlorobenzylidene)-6-methyl-2-pyridinecarbohydrazide-based drugs for the treatment of cancer and viral infections. Another direction is the investigation of the mechanism of action of N'-(2-chlorobenzylidene)-6-methyl-2-pyridinecarbohydrazide and the identification of its molecular targets. Furthermore, the optimization of the synthesis method of N'-(2-chlorobenzylidene)-6-methyl-2-pyridinecarbohydrazide and the improvement of its pharmacokinetic properties are also important areas of future research.
Métodos De Síntesis
The synthesis of N'-(2-chlorobenzylidene)-6-methyl-2-pyridinecarbohydrazide involves the reaction between 2-chlorobenzaldehyde and 6-methyl-2-pyridinecarbohydrazide in the presence of a catalyst and solvent. The resulting product is purified through recrystallization and characterized using various spectroscopic techniques such as NMR, IR, and mass spectrometry.
Propiedades
Nombre del producto |
N'-(2-chlorobenzylidene)-6-methyl-2-pyridinecarbohydrazide |
|---|---|
Fórmula molecular |
C14H12ClN3O |
Peso molecular |
273.72 g/mol |
Nombre IUPAC |
N-[(Z)-(2-chlorophenyl)methylideneamino]-6-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C14H12ClN3O/c1-10-5-4-8-13(17-10)14(19)18-16-9-11-6-2-3-7-12(11)15/h2-9H,1H3,(H,18,19)/b16-9- |
Clave InChI |
XFSXWEBAUUGOQF-SXGWCWSVSA-N |
SMILES isomérico |
CC1=NC(=CC=C1)C(=O)N/N=C\C2=CC=CC=C2Cl |
SMILES |
CC1=CC=CC(=N1)C(=O)NN=CC2=CC=CC=C2Cl |
SMILES canónico |
CC1=NC(=CC=C1)C(=O)NN=CC2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5E)-5-[(2,4-dichlorophenyl)methylidene]-2-phenyl-1H-imidazol-4-one](/img/structure/B273836.png)
![N-(4-iodophenyl)-3-[(4-methoxybenzoyl)hydrazono]butanamide](/img/structure/B273839.png)
![4-chloro-N'-[1-methyl-3-(4-morpholinyl)-3-oxopropylidene]benzohydrazide](/img/structure/B273840.png)
![3-allyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B273843.png)
![3-ethyl-2-[(4-methoxyphenyl)imino]-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B273844.png)
![2-[(4-chlorophenyl)imino]-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B273845.png)
![2-[(4-bromophenyl)imino]-3-butyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B273847.png)
![3-allyl-2-[(4-bromophenyl)imino]-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B273848.png)
![3-allyl-2-[(4-bromophenyl)imino]-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B273849.png)


![3-benzyl-5-[2-(3-ethyl-1,3-benzoxazol-2(3H)-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B273855.png)

